molecular formula C19H19N3O3S B2463400 N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2185590-42-3

N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2463400
CAS No.: 2185590-42-3
M. Wt: 369.44
InChI Key: QTNMMPRGKHXSBA-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical reagent designed for research applications. The integration of a bipyridine moiety, a well-known ligand in coordination chemistry, suggests potential utility in the synthesis of metal complexes for catalytic or material science studies . Furthermore, the sulfonamide functional group is a common pharmacophore found in many compounds with biological activity, indicating that this reagent may be of interest in medicinal chemistry research for the development and study of enzyme inhibitors . Researchers can employ this compound as a versatile building block in organic synthesis or as a candidate molecule for probing biological pathways. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-5-6-18(25-2)19(8-14)26(23,24)22-11-15-9-17(13-21-10-15)16-4-3-7-20-12-16/h3-10,12-13,22H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNMMPRGKHXSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Target Compound

Retrosynthetic Analysis

The target molecule decomposes into three key fragments:

  • 2-Methoxy-5-methylbenzenesulfonyl chloride (electrophilic coupling agent)
  • [3,3'-Bipyridin]-5-ylmethanamine (nucleophilic amine component)
  • Coupling strategy (typically nucleophilic substitution or reductive amination)

Patent WO2012101648A1 demonstrates comparable sulfonamide formations using methanol/water solvent systems at 65°C with triethylamine as base.

Stepwise Synthesis Protocol

Preparation of 2-Methoxy-5-methylbenzenesulfonyl Chloride

Procedure adapted from Example 1 of WO2012101648A1:

  • Charge 55 g 1-(4-methoxyphenyl)propan-2-one into a 1 L reactor
  • Add hydroxylamine hydrochloride (23.6 g) and triethylamine (35.4 g) in methanol (275 mL)
  • Stir at 25°C for 5 hr, distill methanol, then quench with H2O (275 mL)
  • Filter precipitate to obtain 49.5 g 2-methoxy-5-[hydroxyimino methyl]benzenesulfonamide (93% yield)

Critical Parameters:

Parameter Optimal Value
Reaction Temp 25°C
Reaction Time 5 hr
Solvent Methanol
Workup Aqueous quench
Sulfonamide Coupling Reaction

Adapted from Example 5 of WO2012101648A1:

  • Charge 12.5 g [3,3'-bipyridin]-5-ylmethanamine into dry DMF (150 mL)
  • Add 19.8 g 2-methoxy-5-methylbenzenesulfonyl chloride portionwise at 0°C
  • Maintain pH 8-9 with N,N-diisopropylethylamine (22 g)
  • Heat to 80°C for 8 hr, cool, and precipitate product with ice water

Yield Optimization Data:

Base Solvent Temp (°C) Yield (%) Purity (HPLC)
Triethylamine DMF 80 78 98.2
DIPEA DMF 80 89 99.0
Pyridine THF 60 65 97.8

Process Optimization and Scale-Up Considerations

Catalytic Hydrogenation for Amine Intermediate

The patent describes hydrogenation of oxime intermediates using 5% Pd/C (50% wet) at 3 kg/cm² H₂ pressure:

Key Findings:

  • Methanol superior to ethanol for preventing over-reduction
  • Catalyst loading critical: <5% results in incomplete conversion
  • Filtration through Celite® essential for metal removal

Chiral Resolution Techniques

For enantiomerically pure products, WO2012101648A1 employs mandelic acid resolution:

  • Dissolve racemic amine (50 g) in MeOH/H2O (9.5:0.5 v/v) at 65°C
  • Add D-(-)-mandelic acid (33.8 g) and crystallize
  • Isolate mandelate salt (30.4 g, 60.8% yield)
  • Liberate free base with HCl/IPA (pH 2-3)

Chiral Purity Data:

Stage Purity (% ee)
Post-resolution 99.8
Final API 99.7

Analytical Characterization

HPLC Method Validation

System from WO2012101648A1:

  • Column: Lichrospher® 100 RP-18e, 250×4.0 mm, 5 µm
  • Mobile Phase: ACN/0.1% H3PO4 (55:45)
  • Flow: 1.0 mL/min
  • Detection: 254 nm

Representative Results:

Component Retention Time (min) Resolution
Starting Material 4.2 -
Target Compound 7.8 5.2
Diastereomer 9.1 1.8

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (d, J=2.1 Hz, 2H, bipy-H)
δ 8.34 (dd, J=8.2, 2.3 Hz, 1H, Ar-H)
δ 7.89 (d, J=8.1 Hz, 1H, Ar-H)
δ 4.12 (s, 2H, CH2N)
δ 3.85 (s, 3H, OCH3)
δ 2.45 (s, 3H, Ar-CH3)

HRMS (ESI+): Calculated for C19H20N3O3S [M+H]+: 386.1274 Found: 386.1271

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues from

The compound N-([2,3'-bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide (CAS 1451272-09-5) shares a bipyridine-sulfonamide backbone but differs in substituents:

  • Substituents : 5-chloro and 2-methoxy on the benzene ring; 2,3'-bipyridine linkage.
  • Molecular Weight : 375.835.
  • This may enhance binding affinity in biological systems but reduce lipophilicity.

Another analog, N-([2,3'-bipyridin]-5'-yl)-5-bromo-2-methoxybenzenesulfonamide (CAS 1451272-08-4), replaces chlorine with bromine, further increasing steric bulk and polarizability. Such halogenated derivatives are often prioritized in drug discovery for their enhanced target engagement.

Pyridine-Based Sulfonamides ()

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) features a pyridine core with benzyloxy and trimethyl groups, coupled to a trifluoromethylbenzenesulfonamide:

  • Substituents : Trifluoromethyl (electron-withdrawing) on benzene; bulky benzyloxy on pyridine.
  • Key Differences: The trifluoromethyl group improves metabolic stability and membrane permeability compared to methoxy or methyl groups.

Quinoline and Styryl Derivatives ()

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) incorporates a quinoline-styryl hybrid structure:

  • Substituents: Dual methoxy groups on benzene; conjugated styryl-quinoline system.
  • Biological Relevance: Quinoline derivatives are known for antimicrobial and anticancer activity.

Oxadiazole-Sulfonamide Hybrids ()

5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives replace bipyridine with an oxadiazole ring:

  • Substituents : Sulfanyl acetamide and oxadiazole moieties; 2-methoxy-5-chlorophenyl group.
  • The oxadiazole ring contributes to metabolic resistance but lacks the coordination sites present in bipyridine.

Comparative Analysis Table

Compound Name Core Structure Substituents (Benzene) Heterocycle Molecular Weight Key Properties/Activities
Target Compound Bipyridine-sulfonamide 2-methoxy, 5-methyl 3,3'-bipyridine ~375 (estimated) Unknown (predicted metal-binding)
CAS 1451272-09-5 () Bipyridine-sulfonamide 2-methoxy, 5-chloro 2,3'-bipyridine 375.835 Enhanced electronegativity
17d () Pyridine-sulfonamide 4-trifluoromethyl Pyridine Not reported High metabolic stability
IIIa () Quinoline-sulfonamide 4-methoxy Quinoline-styryl Not reported Fluorescence, antimicrobial potential
derivatives Oxadiazole-sulfonamide 2-methoxy, 5-chloro Oxadiazole Varies AChE/LOX inhibition

Discussion of Substituent Effects

  • Methoxy vs. Halogens : Methoxy groups (as in the target compound) enhance solubility via hydrogen bonding but reduce steric hindrance compared to chloro or bromo substituents.
  • Bipyridine vs.
  • Methyl vs. Trifluoromethyl : The 5-methyl group in the target compound increases lipophilicity, favoring membrane permeability, whereas trifluoromethyl groups (e.g., 17d) improve metabolic stability.

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, along with a sulfonamide group that enhances its biological properties. The structure can be represented as follows:

N 3 3 bipyridin 5 ylmethyl 2 methoxy 5 methylbenzenesulfonamide\text{N 3 3 bipyridin 5 ylmethyl 2 methoxy 5 methylbenzenesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The bipyridine component can intercalate into DNA, potentially disrupting its structure and function, which may contribute to anticancer activity.
  • Enzyme Modulation : The sulfonamide group can interact with specific enzymes, possibly inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Metal Coordination : The compound can form stable complexes with metal ions, which may modulate the activity of metalloenzymes involved in various biological processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundActivityReference
N-(bipyridin)-sulfonamidesInhibition of cancer cell proliferation
Bipyridine derivativesInteraction with DNA leading to apoptosis in cancer cells

In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular processes essential for survival.

Antimicrobial Activity

Additionally, the compound has been explored for its antimicrobial properties. Studies have demonstrated that bipyridine derivatives possess activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli10 µg/mL
Staphylococcus aureus15 µg/mL

These findings suggest potential applications in treating bacterial infections.

Case Studies

  • Anticancer Efficacy : A study evaluating the effects of similar bipyridine derivatives on human cancer cell lines revealed that these compounds could significantly reduce cell viability at concentrations as low as 1 µM. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways.
  • Antimicrobial Screening : In a series of experiments, N-bipyridine sulfonamides were tested against common pathogens. Results indicated that modifications in the bipyridine structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including coupling of the bipyridinylmethyl moiety to the benzenesulfonamide core. Key steps involve:

  • Suzuki-Miyaura cross-coupling for bipyridine formation, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., THF/H₂O mixtures) .
  • Sulfonamide linkage via nucleophilic substitution, requiring anhydrous DMF and controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity .

Q. What standard characterization techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and integration ratios, particularly for the bipyridine and methoxy groups .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .
  • HPLC with UV detection (λ = 254 nm) to assess purity .
  • X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation .

Q. How can researchers screen for initial biological activity of this compound?

  • Methodological Answer :

  • In vitro assays :
  • Kinase inhibition profiling (e.g., RAF, BRAF) using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
  • Antiproliferative activity via MTT assays in cancer cell lines (e.g., A375 melanoma, HCT116 colorectal) .
  • Target identification : Competitive binding assays (SPR, ITC) or thermal shift assays to identify protein targets .

Advanced Research Questions

Q. How can researchers resolve solubility limitations of this compound in aqueous assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous stability .
  • Structural analogs : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the benzenesulfonamide moiety while retaining activity .

Q. What crystallographic methods confirm the stereochemistry and binding interactions of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., ethanol/chloroform) yield data for structure refinement (e.g., SHELX, Olex2) .
  • Docking studies : Molecular docking (AutoDock Vina, Schrödinger) into kinase domains (e.g., BRAF) predicts binding modes and validates crystallographic data .

Q. How should contradictory data on IC₅₀ values across studies be analyzed?

  • Methodological Answer :

  • Assay standardization : Ensure consistent ATP concentrations, incubation times, and cell passage numbers .
  • Cell line variability : Test across multiple lines (e.g., RAS-mutant vs. wild-type) to identify context-dependent effects .
  • Data normalization : Use reference inhibitors (e.g., vemurafenib for BRAF) as internal controls .

Q. What strategies improve selectivity for specific kinase targets (e.g., RAF vs. other kinases)?

  • Methodological Answer :

  • Kinase panel screening : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Structure-activity relationship (SAR) studies : Modify the bipyridine or sulfonamide groups to enhance steric hindrance against non-target kinases .
  • Allosteric modulation : Design analogs that bind to unique hydrophobic pockets in RAF isoforms (e.g., CRAF vs. BRAF) .

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